molecular formula C19H23NO B13347062 2-(Dibenzylamino)cyclopentanol

2-(Dibenzylamino)cyclopentanol

Katalognummer: B13347062
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: XCIJQGOMBGCEDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dibenzylamino)cyclopentan-1-ol is an organic compound with the molecular formula C19H23NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a dibenzylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibenzylamine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of 2-(dibenzylamino)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dibenzylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Dibenzylamino)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(dibenzylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, while the dibenzylamino group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dibenzylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-(Dibenzylamino)cyclopentanol: Similar structure but with different stereochemistry.

    2-(Dibenzylamino)cyclopentanone: Oxidized form of 2-(dibenzylamino)cyclopentan-1-ol.

Uniqueness

2-(Dibenzylamino)cyclopentan-1-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a dibenzylamino group.

Eigenschaften

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-(dibenzylamino)cyclopentan-1-ol

InChI

InChI=1S/C19H23NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2

InChI-Schlüssel

XCIJQGOMBGCEDC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.